molecular formula C23H25N5O2S B2888089 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-phenylacetamide CAS No. 1251572-15-2

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2888089
CAS No.: 1251572-15-2
M. Wt: 435.55
InChI Key: BZBAUQJTTXXYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine core substituted with a thioether-linked acetamide group and a 4-(2-methoxyphenyl)piperazine moiety. Its molecular formula is C19H17N3O3S (CAS: 899945-03-0), with a molecular weight of 367.4 g/mol. The structure includes:

  • A pyrazine ring with a thioether bridge.
  • A phenylpiperazine group (common in CNS-targeting agents).
  • An N-phenylacetamide terminus.

Spectral characterization (IR, NMR, MS) of closely related analogs, such as 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide (CAS: 146714-63-8), confirms the stability of the piperazine-acetamide backbone .

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-20-10-6-5-9-19(20)27-13-15-28(16-14-27)22-23(25-12-11-24-22)31-17-21(29)26-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBAUQJTTXXYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

The 4-(2-methoxyphenyl)piperazine scaffold is typically synthesized via reductive amination between 1-(2-methoxyphenyl)piperazine precursors and ketones or aldehydes. For example, WO2005021521A1 details the use of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) to facilitate reductive amination between 2-methoxyphenylamine and piperidin-4-one derivatives. Yields exceeding 60% are achievable under mild conditions (0–25°C, 12–24 hours).

Reaction Conditions Table

Component Reagent/Conditions Yield Source
1-(2-Methoxyphenyl)piperazine NaBH(OAc)₃, DCM, 0°C → RT 60–75%
Purification Column chromatography (Al₂O₃, CHCl₃)

Functionalization of Pyrazine with Thioether Linkage

Nucleophilic Aromatic Substitution

The 3-thiopyrazine moiety is introduced via nucleophilic substitution on halogenated pyrazines. PMC7221908 demonstrates that 2-amino-4-arylthiazoles can be synthesized using thiourea intermediates, a strategy adaptable to pyrazine systems. For the target compound, 3-chloropyrazin-2-amine reacts with thiourea derivatives in acetone or dimethylformamide (DMF) at 50–80°C, yielding thiolated pyrazines.

Key Reaction Parameters

  • Solvent : DMF or acetone
  • Catalyst : Potassium carbonate (K₂CO₃)
  • Temperature : 50–80°C
  • Yield : 45–65%

Thiol-Epyrazine Coupling

Alternative methods employ thiol-disulfide exchange. For instance, PA2.1 utilizes 2,5-dioxopyrrolidin-1-yl-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate as a cross-linker to conjugate thiols to amines. Applied to pyrazine, this method could enable thioether formation via Michael addition, though yields may vary (30–61%).

Amide Coupling to N-Phenylacetamide

Carbodiimide-Mediated Coupling

The final step involves conjugating the thio-pyrazine-piperazine intermediate to N-phenylacetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar agents. EVT-12145447 highlights EDC’s efficacy in acetic acid coupling, achieving yields of 70–85% under reflux conditions (60–80°C, 4–6 hours).

Optimized Conditions Table

Parameter Value Source
Coupling Agent EDC, HOBt
Solvent Dichloromethane (DCM)
Reaction Time 4–6 hours
Yield 70–85%

Direct Acylation

Alternatively, reacting the intermediate with acetyl chloride in the presence of triethylamine (TEA) provides a one-step acylation route. However, this method risks over-acylation and requires stringent temperature control (0–5°C).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel or Al₂O₃ with chloroform/methanol gradients.
  • Recrystallization : Isopropyl alcohol or hexane for final product crystallization.

Analytical Data

  • ¹H NMR : Key peaks include δ 7.25–7.45 (aromatic protons), δ 3.85 (methoxy group), δ 3.10–3.50 (piperazine CH₂).
  • HPLC Purity : >95% achieved via reverse-phase C18 columns.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazine Functionalization

Unwanted substitution at the 2-position of pyrazine is minimized using bulky bases (e.g., cesium carbonate) and low temperatures.

Thiol Oxidation

Addition of antioxidants (e.g., ascorbic acid) or conducting reactions under inert atmosphere (N₂/Ar) prevents disulfide formation.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazine rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, such as methyl iodide (CH3I)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyrazine rings are known to interact with serotonin receptors, which play a crucial role in mood regulation and other neurological functions . The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways.

Comparison with Similar Compounds

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-phenylacetamide (CAS: 146714-63-8)

  • Structure : Differs by replacing the pyrazine-thio group with a direct piperazine-acetamide linkage.
  • Molecular Formula : C18H22N4O2 (MW: 326.4 g/mol).
  • Key Difference : Absence of the thioether-pyrazine moiety reduces sulfur-mediated metabolic interactions compared to the target compound.

2-((4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide (CAS: 899945-03-0)

  • Structure : Contains a 3-oxo-pyrazine instead of the unmodified pyrazine in the target compound.
  • Molecular Formula : C19H17N3O3S (MW: 367.4 g/mol).
  • Activity : The 3-oxo group may enhance hydrogen bonding with enzymes like SIRT2, analogous to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives (potent SIRT2 inhibitors) .

2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide

  • Structure : Replaces the thio-linked phenylacetamide with a pyrazin-2-yl group.
  • Activity : Demonstrated DPPH scavenging, analgesic, and anti-inflammatory effects in preclinical studies .
  • Key Difference : The pyrazin-2-yl terminus may enhance antioxidant activity but reduce affinity for serotonin receptors compared to the phenylacetamide group in the target compound.

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives

  • Structure : Pyrimidine-thioacetamide core instead of pyrazine.
  • Activity : Potent SIRT2 inhibitors (IC50 < 1 µM) with anticancer effects via α-tubulin acetylation .
  • Key Difference : Pyrimidine’s electron-deficient ring enhances enzyme inhibition selectivity, whereas the target compound’s pyrazine-piperazine structure may favor CNS targets.

Metabolic Stability

  • The thioether linkage in the target compound may increase susceptibility to cytochrome P450 oxidation compared to ether or amine linkages in analogs like CAS 146714-63-8 .
  • Sulfur-containing analogs (e.g., CAS 899945-03-0) often exhibit higher logP values (~3.5), suggesting greater lipophilicity and tissue penetration than oxygenated derivatives .

Toxicity Profiles

  • N-Phenyl-2-(piperazin-1-yl)acetamide (CAS: 40798-95-6) shows acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
  • The target compound’s thio group may introduce additional reactivity, necessitating rigorous handling protocols to mitigate dermal/ocular risks.

Anticancer Potential

  • Thioacetamide-pyrimidine derivatives inhibit breast cancer cells (IC50: 2–10 µM) via tubulin acetylation . Structural similarities suggest the target compound warrants evaluation in oncology models.

Biological Activity

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H29N5O2SC_{25}H_{29}N_{5}O_{2}S. The synthesis typically involves multi-step reactions starting from 2-methoxyphenylpiperazine and pyrazine-2-thiol, followed by acylation with p-tolylacetyl chloride under specific conditions. Common solvents used include dichloromethane or ethanol, often in the presence of bases like triethylamine.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of Candida species, suggesting a potential antifungal application .

Antiviral Properties

Recent investigations have also highlighted the antiviral potential of similar compounds against SARS-CoV-2. Some derivatives demonstrated the ability to inhibit RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. This suggests that this compound may share similar properties .

Anticonvulsant Activity

A study on related N-phenylacetamide derivatives indicated anticonvulsant activity in animal models, particularly in maximal electroshock (MES) tests. The presence of a piperazine ring was essential for enhancing anticonvulsant effects, indicating that modifications to the structure could lead to improved therapeutic profiles .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. It may modulate neurotransmitter systems or inhibit key enzymatic pathways associated with disease processes. For example, it could act as a ligand for various receptors involved in neurological functions or immune responses .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityDerivatives showed significant antifungal activity against Candida species comparable to fluconazole .
Antiviral PropertiesInhibition of SARS-CoV-2 RdRp was observed in related compounds, showing low cytotoxicity .
Anticonvulsant ActivityCompounds demonstrated protective effects in MES tests, indicating potential use in epilepsy treatment .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, starting with the formation of a dihydropyrazinyl core followed by functional group introductions. Key steps include:

  • Reagent Selection : Thionyl chloride (for activation) and triethylamine (as a base) are critical for facilitating amide bond formation and sulfur linkages .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
  • Advanced Techniques : Continuous flow reactors enhance efficiency, reduce solvent waste, and improve scalability compared to batch processing .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) is recommended for final product isolation .

Q. What spectroscopic and analytical methods are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy, piperazine, and acetamide groups) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns (e.g., chlorine or sulfur) .
  • Infrared (IR) Spectroscopy : Confirms functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (amide I/II bands) .
  • X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to evaluate interactions with catalytic sites .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for GPCRs .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Molecular Docking : Software like AutoDock or Schrödinger Suite models binding poses with receptors (e.g., 5-HT1A or D2 receptors) to prioritize analogs with favorable interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and polar surface area .

Q. Table 1: Structural Analogs and Bioactivity Trends

Substituent PositionBiological Activity (IC₅₀, μM)Key SAR Insight
2-Methoxyphenyl5-HT1A Ki = 12 nMEnhanced receptor affinity due to methoxy’s electron-donating effect
3-Chloro-4-methylphenylAnticancer (IC₅₀ = 8.2 μM)Chlorine improves membrane permeability and cytotoxicity
4-FluorophenylAntimicrobial (MIC = 16 μg/mL)Fluorine enhances metabolic stability and target selectivity

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if discrepancies arise in fluorescence-based assays .
  • Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG 400) to mitigate aggregation artifacts in cell-based assays .
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that may explain inconsistent in vivo results .

Q. What strategies preserve stereochemical integrity during scale-up synthesis?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) for enantioselective synthesis of key intermediates .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent racemization in oxygen/moisture-sensitive steps .
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures chiral purity during continuous manufacturing .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?

  • Dosing Routes : Compare oral, IV, and IP administration in rodent models to assess absorption and first-pass metabolism .
  • Bioanalytical Methods : LC-MS/MS quantifies plasma concentrations and identifies metabolites (e.g., glucuronidation of the acetamide group) .
  • Tissue Distribution : Radiolabeled compound (¹⁴C or ³H) tracks accumulation in target organs (e.g., brain for CNS-targeted analogs) .

Methodological Best Practices

  • Data Reproducibility : Report reaction conditions (temperature, solvent, catalyst loading) in detail, as minor variations significantly impact yields .
  • Negative Controls : Include inactive analogs (e.g., des-thioether derivatives) to confirm target specificity in biological assays .
  • Collaborative Workflows : Integrate synthetic chemistry with computational and pharmacological teams to accelerate lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.